5-Methoxytryptoline
Overview
Description
5-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline is a naturally occurring beta-carboline alkaloid. It is a derivative of the beta-carboline structure, which is known for its presence in various plants, foods, and even human tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline typically involves the Pictet-Spengler reaction, where tryptamine derivatives react with aldehydes or ketones under acidic conditions. The reaction conditions often include the use of methanol as a solvent and a catalyst such as hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydro-beta-carboline to its corresponding beta-carboline.
Reduction: Reduction reactions can further saturate the compound, affecting its pharmacological properties.
Substitution: Substitution reactions, particularly at the methoxy group, can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution.
Major Products Formed:
Oxidation: Beta-carboline derivatives.
Reduction: More saturated tetrahydro-beta-carboline derivatives.
Substitution: Various substituted beta-carboline derivatives.
Scientific Research Applications
5-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other beta-carboline derivatives.
Biology: The compound is studied for its role in biological systems, particularly in neurotransmitter regulation.
Medicine: It has potential therapeutic applications due to its monoamine oxidase inhibitory activity, which can affect mood and cognition.
Mechanism of Action
The primary mechanism of action of 5-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline involves inhibition of the enzyme monoamine oxidase type A (MAO-A). This inhibition leads to increased levels of monoamines such as serotonin and norepinephrine in the brain, which can have antidepressant and anxiolytic effects. The compound also interacts with serotonin receptors, further influencing mood and cognitive functions .
Comparison with Similar Compounds
Tryptoline: Another beta-carboline derivative with similar MAO-A inhibitory properties.
Harmane: Known for its neuroprotective and cognitive-enhancing effects.
Harmaline: Used in traditional medicine and known for its psychoactive properties
Uniqueness: 5-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline is unique due to its specific methoxy substitution, which influences its pharmacological profile. This substitution enhances its MAO-A inhibitory activity compared to other beta-carbolines, making it a compound of interest for therapeutic applications .
Properties
IUPAC Name |
5-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-15-11-4-2-3-9-12(11)8-5-6-13-7-10(8)14-9/h2-4,13-14H,5-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZWHBCLJCKHGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C3=C(N2)CNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10184522 | |
Record name | 5-Methoxytryptoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10184522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30439-19-1 | |
Record name | 5-Methoxytryptoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030439191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methoxytryptoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10184522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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